molecular formula C28H19N3O5 B2383925 [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380565-00-4

[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No. B2383925
CAS RN: 380565-00-4
M. Wt: 477.476
InChI Key: OGVLYSGDSHCBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C28H19N3O5 and its molecular weight is 477.476. The purity is usually 95%.
BenchChem offers high-quality [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research conducted by Latif, Mishriky, and Assad (1982) on carbonyl and thiocarbonyl compounds, including derivatives similar to the target compound, demonstrated their potential in antimicrobial applications. The study explored the synthesis and antimicrobial properties of certain naphthalene derivatives, suggesting their usefulness in developing new antimicrobial agents Latif, Mishriky, & Assad, 1982.

Atmospheric Chemical Reactions

Atkinson, Arey, Zielińska, & Aschmann (1987) investigated the kinetics and products of gas-phase reactions of naphthalene and biphenyl with OH radicals and N₂O₅. This study is pertinent to understanding the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which could inform environmental pollution studies and the development of mitigative strategies Atkinson et al., 1987.

Organic Synthesis

Iwasawa and Matsuo (1997) presented a novel synthetic route involving polycyclic compounds that might share reactive characteristics with the target compound. Their work on the conversion of 1-[o-(1-alkynyl)phenyl]cyclopropanols to various naphthalenone derivatives showcases the potential of complex naphthalene derivatives in organic synthesis, particularly in the construction of polycyclic frameworks Iwasawa & Matsuo, 1997.

Photophysical Applications

García-López et al. (2014) investigated organotin compounds derived from Schiff bases, including naphthalene derivatives, for their potential use in organic light emitting diodes (OLEDs). This research highlights the utility of naphthalene derivatives in the development of materials for optoelectronic devices García-López et al., 2014.

Catalysis and Reaction Mechanisms

Research by Boyle, O'Mahony, & Cardin (1984) on the reactivity of naphthoquinone derivatives provides insights into the chemical behavior of similar compounds. Their study on the reactions of 2-methyl-1,4-naphthoquinone and its derivatives with active methylene group anions and diazo compounds can inform catalysis and organic reaction mechanism studies Boyle, O'Mahony, & Cardin, 1984.

properties

IUPAC Name

[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O5/c1-18-15-22(31(34)35)13-14-25(18)30-27(32)21(17-29)16-20-8-3-5-12-26(20)36-28(33)24-11-6-9-19-7-2-4-10-23(19)24/h2-16H,1H3,(H,30,32)/b21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLYSGDSHCBGM-LTGZKZEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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